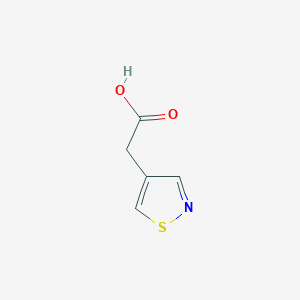

4-Isothiazoleacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFDJHAYWIHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605665 | |

| Record name | (1,2-Thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-93-9 | |

| Record name | 4-Isothiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2-Thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Isothiazoleacetic Acid

Established and Novel Synthetic Routes to the Isothiazole (B42339) Ring System

The isothiazole ring is a significant heterocyclic motif found in numerous compounds of scientific interest. Its synthesis has been the subject of extensive research, leading to a variety of established and innovative methodologies. These routes often focus on constructing the core ring system, which can then be functionalized to produce derivatives such as 4-isothiazoleacetic acid.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic systems, often with high stereocontrol. libretexts.org These reactions, which involve the combination of two or more molecules to form a new ring, are classified based on the number of pi-electrons involved from each component (e.g., [4+2], [3+2]). numberanalytics.com

One of the most relevant cycloaddition methods for isothiazole synthesis is the 1,3-dipolar cycloaddition. libretexts.orgresearchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile. For the synthesis of isothiazole precursors, a nitrile sulfide (B99878) can act as the 1,3-dipole, which then reacts with an alkyne, such as dimethyl acetylenedicarboxylate, to yield a substituted isothiazole. researchgate.net This approach is highly valuable for creating the core heterocyclic structure. Other cycloaddition strategies, such as the Diels-Alder reaction, are fundamental for creating six-membered rings but can be adapted for precursors that are later converted to five-membered heterocycles. libretexts.orgnumberanalytics.com

| Cycloaddition Type | Reactant 1 (π-electrons) | Reactant 2 (π-electrons) | Description | Relevance to Isothiazole Synthesis |

|---|---|---|---|---|

| [4+2] Diels-Alder | Diene (4π) | Dienophile (2π) | Forms a six-membered ring (cyclohexene derivative). numberanalytics.com | Indirectly relevant for synthesizing complex precursors that can be transformed into isothiazole systems. |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Sulfide) (4π) | Dipolarophile (e.g., Alkyne) (2π) | Forms a five-membered heterocyclic ring. libretexts.org | A direct and well-studied method for synthesizing the isothiazole ring itself. researchgate.net |

| [2+2] Cycloaddition | Alkene (2π) | Alkene (2π) | Forms a four-membered ring (cyclobutane derivative), often requiring photochemical conditions. libretexts.org | Less common for direct isothiazole synthesis but can be used for creating strained precursors. |

Condensation reactions represent a classical and widely used approach for synthesizing heterocyclic compounds. A common and direct route to this compound involves the condensation of a pre-formed, appropriately substituted isothiazole with a side-chain precursor. vulcanchem.com Specifically, the synthesis can be achieved through the reaction of 4-chloroisothiazole (B2879956) with a glycine (B1666218) derivative under basic conditions. vulcanchem.com This nucleophilic substitution, followed by the hydrolysis of the resulting ester or amide, yields the final this compound. vulcanchem.com Such methods are advantageous due to the availability of the starting materials.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity and diversity. researchgate.netmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. mdpi.com In this context, this compound can serve as the carboxylic acid component, allowing for the incorporation of the isothiazole scaffold into complex, peptide-like structures. This strategy is a powerful tool for creating libraries of diverse molecules for further research. mdpi.comnih.gov

| Reaction | Components | Product Type | Role of this compound |

|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acetamido carboxamide | Serves as the carboxylic acid component, incorporating the isothiazoleacetic moiety into the final structure. mdpi.com |

| Passerini Three-Component Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Can act as the carboxylic acid component. |

The synthesis of molecules with specific stereochemistry is crucial, as different stereoisomers can exhibit distinct biological and physical properties. um.es Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. While specific literature on the stereoselective synthesis of this compound is not prevalent, general principles of asymmetric synthesis can be applied to its derivatives. um.esmdpi.com

Methods for achieving stereoselectivity include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the desired stereocenter.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) to guide the reaction towards the formation of one stereoisomer over another. This is a common strategy in reactions like hydrogenations, epoxidations, and carbon-carbon bond formations. um.es

Use of Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired transformation.

These strategies could be applied, for example, during the synthesis of derivatives where a chiral center is introduced on the acetic acid side chain or on a substituent attached to the isothiazole ring. rsc.orgcore.ac.uk

Derivatization Strategies of this compound

Derivatization involves chemically modifying a compound to alter its properties for analysis or to create new molecules with different functionalities. The structure of this compound offers two primary sites for modification: the isothiazole ring and the carboxylic acid group.

The carboxylic acid group is a highly versatile functional group that can undergo a wide range of chemical transformations. diva-portal.org Derivatizing this moiety in this compound can produce esters, amides, and other related compounds, significantly expanding its chemical utility.

Common derivatization reactions for the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. This is often done to increase a compound's lipophilicity.

Amidation: Reaction with an amine to form an amide. This reaction typically requires the activation of the carboxylic acid, often by converting it to an acid chloride or by using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). diva-portal.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Silylation: Conversion into a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This is a common technique to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. sigmaaldrich.com

| Reagent Class | Example Reagent | Functional Group Formed | Primary Use |

|---|---|---|---|

| Alcohols | Methanol (B129727), Ethanol (B145695) | Ester | Prodrug synthesis, modification of solubility. |

| Amines (with coupling agent) | Ammonia, Primary/Secondary Amines | Amide | Creation of peptide-like structures, altering biological activity. |

| Coupling Agents | EDC, DCC | (Activated) Carboxylate | Facilitates amide and ester bond formation. diva-portal.org |

| Halogenating Agents | Thionyl chloride (SOCl₂) | Acid Chloride | Creates a highly reactive intermediate for synthesis of esters and amides. |

| Silylating Agents | BSTFA | Silyl Ester | Increases volatility for GC-MS analysis. sigmaaldrich.com |

Substituent Introduction on the Isothiazole Ring System

The functionalization of the isothiazole ring in this compound is a key strategy for modifying its chemical properties and biological activity. The introduction of various substituents at different positions on the isothiazole nucleus allows for the systematic exploration of structure-activity relationships (SAR). Research has demonstrated that the isothiazole ring can undergo various chemical transformations to introduce new functional groups.

One common approach involves electrophilic substitution reactions. For instance, nitration of isothiazole derivatives can lead to the introduction of a nitro (NO₂) group. This group can subsequently serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be derivatized. acs.org Halogenation, introducing chlorine or bromine atoms onto the ring, is another important transformation that can significantly alter the electronic properties and lipophilicity of the molecule. nih.gov

Furthermore, the introduction of a second carboxylic acid group has been explored. acs.org This can be achieved through methods such as lithiation followed by carbonation with carbon dioxide. acs.org The resulting dicarboxylic acid derivatives often exhibit different solubility and binding properties compared to the parent molecule. These modifications are crucial in fields like medicinal chemistry, where fine-tuning the structure of a lead compound is essential for optimizing its efficacy and selectivity. acs.org

The table below summarizes some examples of substituent introduction on related isothiazole and heterocyclic systems, which illustrate the potential modifications for the this compound scaffold.

| Substituent | Reagents/Conditions | Position of Introduction | Reference |

| Nitro (NO₂) | Nitrating agents | 4-position | acs.org |

| Halogen (Cl, Br) | Halogenating agents | 7-position (on related scaffolds) | nih.gov |

| Carboxylic acid | n-Butyllithium, CO₂ | 4-position | acs.org |

Synthesis of Isothiazoleacetic Acid Methyl Esters and Other Esters

The carboxylic acid functional group of this compound can be readily converted into various esters. This transformation is not only important for protecting the carboxylic acid during other chemical modifications but also because esters themselves can be target molecules with specific applications, for instance as prodrugs or as intermediates in peptide synthesis. researchgate.net The synthesis of methyl, ethyl, and other alkyl esters is typically straightforward and can be accomplished through several standard esterification methods.

One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol for the methyl ester) in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. researchgate.net

Another effective method involves the use of thionyl chloride to first convert the carboxylic acid into a more reactive acyl chloride, which is then reacted with the alcohol. researchgate.net A milder and more convenient approach that has gained popularity is the use of trimethylchlorosilane (TMSCl) in methanol. researchgate.netnih.gov This system allows for the esterification of amino acids and other carboxylic acids at room temperature in good to excellent yields. researchgate.netnih.gov

For more complex esters or under conditions where harsh acids must be avoided, coupling reagents common in peptide synthesis can be employed. Alternatively, alkylation of the carboxylate salt, formed by treating this compound with a base like sodium hydride (NaH), with an alkyl halide (e.g., ethyl bromoacetate) in a suitable solvent such as dimethylformamide (DMF) provides the corresponding ester. openmedicinalchemistryjournal.com

The following table outlines common methods for the synthesis of esters from carboxylic acids.

| Method | Reagents | Typical Conditions | Reference |

| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux | researchgate.net |

| Via Acyl Chloride | Thionyl Chloride (SOCl₂), then Alcohol | Typically two steps | researchgate.net |

| Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., Ethyl bromoacetate) | Anhydrous solvent (e.g., DMF) | openmedicinalchemistryjournal.com |

| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | researchgate.netnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comwikipedia.org While specific literature on the dedicated green synthesis of this compound is not extensive, the established synthetic routes can be evaluated and re-engineered according to green chemistry principles. sigmaaldrich.com The conventional synthesis often involves steps that use hazardous reagents and generate significant waste, presenting opportunities for greener alternatives. vulcanchem.com

The twelve principles of green chemistry provide a framework for this redesign. sigmaaldrich.comacs.org Key areas for improvement in the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cyclization and condensation reactions should be optimized to minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses employ volatile and toxic solvents. Replacing these with greener alternatives such as water, supercritical fluids (like CO₂), or biodegradable solvents would significantly reduce the environmental impact of the process. wikipedia.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org Developing catalytic cyclization or condensation methods for constructing the isothiazole ring would reduce waste compared to methods requiring stoichiometric amounts of condensing agents or bases. Biocatalysis, using enzymes, offers a highly specific and environmentally benign approach, potentially reducing the need for protecting groups. acs.org

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Developing a synthetic route that builds the molecule without the need for protecting and deprotecting the carboxylic acid function would be a significant green advancement.

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Exploring microwave-assisted synthesis or novel catalytic systems could lower the energy requirements of the reactions.

Applying these principles could lead to a more sustainable and environmentally friendly production of this compound. For example, a greener route might involve a one-pot synthesis in an aqueous medium using a recyclable catalyst.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for 4-Isothiazoleacetic Acid Analogs with Modulated Biological Activities

Rational drug design is a strategy that utilizes the three-dimensional structure of biological targets to design and synthesize new molecules with specific biological functions. mdpi.com This approach aims to create compounds that are complementary in shape and charge to the target's binding site, thereby increasing efficacy and reducing off-target effects. For isothiazole-containing compounds and their analogs, design principles often involve a combination of structural biology, computational chemistry, and synthetic chemistry. mdpi.comwho.int

Key principles in the design of this compound analogs include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to enhance a desired biological activity or to reduce toxicity. For instance, the isothiazole (B42339) ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619) or oxazole, allowing for comparative studies. nih.gov

Structure-Based Design: Utilizing the known crystal structures of target enzymes, such as aldose reductase or kinases, to guide the modification of the this compound scaffold. nih.govmdpi.com Docking simulations help predict how analogs will bind to the active site, allowing for the design of molecules with improved interactions. mdpi.com

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for a specific biological activity. For many enzyme inhibitors derived from this scaffold, the key pharmacophoric elements include a heterocyclic ring system, a carboxylic acid group (or a bioisosteric equivalent), and specific substituent patterns on the aromatic portions of the molecule. nih.gov

The application of these principles has led to the development of analogs with modulated activities, from potent enzyme inhibitors to antimicrobial and anti-inflammatory agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. frontiersin.orgnih.gov

For derivatives related to the isothiazole scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. frontiersin.orgmdpi.com These models provide contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.

Key findings from QSAR studies on related heterocyclic compounds that can inform the design of this compound derivatives include:

Identification of Critical Descriptors: QSAR models identify specific molecular descriptors that correlate with biological activity. These can include electro-topological states, atom types, and 2D autocorrelation descriptors, which relate to hydrogen bonding potential and other physicochemical properties. nih.gov

Predictive Power: Robust QSAR models demonstrate strong predictive ability for the biological activity of compounds in a test set, based on the model derived from a training set. mdpi.comnih.gov For example, models developed for isoxazole (B147169) derivatives as farnesoid X receptor (FXR) agonists showed high correlation coefficients (r²) and predictive r² values, indicating their reliability. mdpi.com

Guidance for Structural Modification: The contour maps generated from CoMFA and CoMSIA highlight favorable and unfavorable regions for substitution. For instance, a model might indicate that bulky, electropositive substituents in one region decrease activity, while hydrogen bond donors in another region enhance it. frontiersin.org This provides clear guidance for synthesizing next-generation analogs with improved potency.

While specific QSAR models exclusively for this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to structurally similar heterocycles like isoxazoles, pyrazoles, and triazoles are directly applicable and provide a framework for future computational studies. nih.govmdpi.comresearchgate.net

SAR Investigations of this compound Derivatives as Enzyme Inhibitors

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to diabetic complications. nih.govunits.it Acetic acid derivatives, including those with a this compound backbone, represent a major class of ALR2 inhibitors (ARIs). units.itnih.gov

The structure-activity relationship (SAR) for these inhibitors is well-defined:

The Carboxylic Acid Moiety: The acetic acid group is a critical pharmacophoric element. Its carboxylate anion interacts with a highly conserved cationic binding site in the ALR2 active site, often involving residues like Tyr48, His110, and Trp111. nih.gov This interaction is essential for anchoring the inhibitor. The introduction of an acetic acid side chain to other scaffolds, such as thiazolidinediones, has been shown to dramatically increase ALR2 inhibitory potency. idexlab.com

The Heterocyclic Core: The planar aromatic structure, such as a naphtho[1,2-d]isothiazole ring system, is crucial for occupying a hydrophobic pocket within the enzyme. nih.govnih.gov

Substituent Effects: The potency and selectivity of these inhibitors can be finely tuned by adding substituents to the heterocyclic ring.

Introducing a second carboxylic acid group to the naphtho[1,2-d]isothiazole scaffold was found to enhance inhibitory activity by two orders of magnitude compared to the parent compound. idexlab.com

In a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, the addition of phenolic hydroxyl groups to the C2 phenoxyl ring and a halogen (Cl or Br) at the C7 position of the core significantly enhanced ALR2 inhibitory activity. nih.gov

For pyridothiadiazine derivatives, an N-benzyl group with electron-withdrawing substituents and an N-acetic acid group were required for potent inhibition. researchgate.net

The binding mode of these inhibitors can lead to significant "induced-fit" adaptations in the enzyme. For example, a potent naphtho[1,2-d]isothiazole acetic acid inhibitor was found to open a novel subpocket in the catalytic site of ALR2, a region previously thought to be rigid. nih.gov This highlights the dynamic interplay between the ligand structure and the enzyme's conformation.

The this compound scaffold and its analogs have been investigated as inhibitors of other enzyme classes, including proteases and kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Inhibitors: VEGFR-2 is a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comresearchgate.net

SAR studies on related heterocyclic inhibitors, such as benzimidazoles, reveal the importance of specific nitrogen atoms in the heterocyclic core and urea (B33335) linkers for binding to the VEGFR-2 enzyme. rcsb.org

For triazolopyrazine-based inhibitors, substitutions at the R1 position (e.g., replacing methyl with isopropyl or phenyl) and the Z radical can significantly increase inhibitory activity against VEGFR-2. frontiersin.org

The general strategy involves a heterocyclic core that anchors in the ATP-binding site, with side chains extending into adjacent hydrophobic regions. researchgate.netrcsb.org While direct SAR for this compound as a VEGFR-2 inhibitor is sparse, the principles from these related scaffolds suggest that appropriate substitution on the isothiazole ring could yield potent anti-angiogenic agents. nih.gov

Protease Inhibitors: Certain heterocyclic compounds show promise as protease inhibitors. For instance, pederin-related marine natural products have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.org The SAR for these compounds highlighted the importance of a terminal guanidine (B92328) group, a cyclic hemiacetal linker, and the sidechain length for inhibitory activity. rsc.org Thiazolidine-4-carboxylic acid derivatives have also been designed as inhibitors of influenza neuraminidase, a type of hydrolase. nih.gov

SAR for Antimicrobial Activity of this compound Derivatives

Derivatives of isothiazole and structurally related heterocycles like thiazole and isoxazole exhibit significant antimicrobial properties. The SAR for this activity depends heavily on the nature and position of substituents on the heterocyclic and associated phenyl rings.

Influence of Halogen Substituents: The presence of halogen atoms on phenyl rings attached to the core heterocycle often enhances antimicrobial activity.

In a series of isoxazole-containing chalcones and dihydropyrazoles, compounds with halogen substituents on the phenyl ring displayed excellent antifungal activity and improved antibacterial activity. mdpi.com

For benzothiazole (B30560) derivatives, the substitution of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity. nih.gov

Role of Other Substituents:

Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro on a phenyl ring attached to a thiazolidin-4-one core were found to improve antibacterial action against Pseudomonas aeruginosa and Escherichia coli. nih.gov

In another series, hydroxyl and methoxy groups on a benzylidene moiety increased antibacterial activity. nih.gov

Impact of the Heterocyclic Core: The core structure itself is vital. Thiazole-based compounds have demonstrated moderate to good antibacterial and antifungal activity. nih.gov The mechanism of action is often proposed to be the inhibition of key bacterial enzymes, such as MurB, which is involved in cell wall synthesis. nih.govnih.gov

SAR for Anti-inflammatory and Immunotropic Actions of this compound Analogs

The anti-inflammatory activity of heterocyclic compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov While direct SAR studies on this compound for anti-inflammatory effects are limited, extensive research on related structures like thiazoles, pyrimidines, and thiophenes provides valuable insights. nih.govnih.govmdpi.com

COX-2 Inhibition: The design of selective COX-2 inhibitors often involves a diarylheterocycle scaffold.

For benzo[d]thiazole analogs, benzyloxy derivatives with fluorine groups at the meta and para positions of the phenyl ring showed high COX-2 inhibitory activity. nih.gov

Thiophene pyrazole (B372694) hybrids have been identified as promising anti-inflammatory candidates with moderate and selective COX-2 inhibition. mdpi.com

Key Structural Features:

The presence of a –SO2Me moiety on a phenyl ring is a common feature in many selective COX-2 inhibitors. nih.gov

The nature of substituents on the phenyl rings is critical. Electron-donating groups on one ring and electron-withdrawing halogens on another have been shown to produce good anti-inflammatory effects in benzo[d]thiazole analogs. nih.gov

The carboxylic acid group, a key feature of this compound, is also present in some non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid, suggesting its importance for this activity. mdpi.com

Inhibition of Pro-inflammatory Mediators: The anti-inflammatory action can also stem from reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. nih.govmdpi.com The structural features that lead to this effect often overlap with those required for COX inhibition.

Mechanistic Investigations of Biological Activities

Elucidation of Aldose Reductase Inhibition Mechanisms

Aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, plays a crucial role in the metabolism of glucose. nih.govnih.gov Under hyperglycemic conditions, the increased flux through this pathway is implicated in the development of long-term diabetic complications. mdpi.com Consequently, inhibitors of this enzyme, such as derivatives of 4-isothiazoleacetic acid, are of significant interest. scispace.com

The efficacy of isothiazoleacetic acid derivatives as aldose reductase inhibitors (ARIs) is rooted in their specific interactions with the enzyme's active site. The active site of an enzyme is a unique three-dimensional pocket where substrate molecules bind and undergo a chemical reaction. wikipedia.orgkhanacademy.orglibretexts.org This site is composed of specific amino acid residues that create a distinct chemical environment through their size, shape, charge, and hydrophobicity. khanacademy.orglibretexts.org

For aldose reductase inhibitors, a key structural feature for effective activity is often the presence of a carboxylic acid group. The carboxylate group of this compound and its derivatives is believed to interact with a positively charged region of the aldose reductase active site, often involving key amino acid residues and the NADP+ cofactor. This interaction anchors the inhibitor within the site. The isothiazole (B42339) ring, a heterocyclic structure, can then form additional hydrophobic and van der Waals interactions with non-polar amino acid residues within a "specificity pocket" of the enzyme. mdpi.com The precise orientation and fit of the inhibitor, governed by these collective interactions, physically blocks the binding of the natural substrate, such as glucose, thereby preventing its reduction to sorbitol. khanacademy.org

The binding process can be conceptualized by the "induced fit" model, where the initial binding of the inhibitor causes a slight conformational change in the enzyme's active site, resulting in a tighter, more stable enzyme-inhibitor complex. khanacademy.orglibretexts.org This stable binding effectively inactivates the enzyme.

Table 1: Key Interactions in Inhibitor Binding to Aldose Reductase Active Site

| Interacting Moiety of Inhibitor | Potential Interacting Region of Active Site | Type of Interaction |

| Carboxylic Acid Group | Positively charged amino acid residues (e.g., Lys, Arg, His), NADP+ | Ionic bonding, Hydrogen bonding |

| Isothiazole Ring | Non-polar amino acid residues (e.g., Leu, Trp, Phe) | Hydrophobic interactions, Van der Waals forces |

| Acetic Acid Side Chain | Various active site residues | Conformational positioning |

A critical aspect of developing effective ARIs is ensuring their selectivity for aldose reductase (ALR2) over other closely related enzymes, such as aldehyde reductase (ALR1). Lack of selectivity can lead to off-target effects, as enzymes like ALR1 play important roles in detoxification pathways. The selectivity of isothiazoleacetic acid derivatives for ALR2 is determined by subtle but significant differences in the amino acid composition and structure of the active sites between these enzymes.

Although many carboxylic acid-based ARIs demonstrate high potency in laboratory tests (in vitro), their effectiveness within a biological system (in vivo) can be limited by poor pharmacokinetic properties, such as low absorption or rapid metabolism. mdpi.com The prodrug approach is a strategy used to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. researchgate.net

Characterization of Antimicrobial Mechanisms

Beyond its role in metabolic enzyme inhibition, the isothiazole nucleus is part of a class of compounds known for their antimicrobial properties.

The antimicrobial action of acidic compounds like this compound against bacteria is often multifaceted. One primary mechanism for organic acids is the disruption of cellular homeostasis. nih.gov In its undissociated (protonated) form, the lipophilic nature of the molecule allows it to diffuse across the bacterial cell membrane into the cytoplasm, which typically has a neutral or slightly alkaline pH. nih.gov

Once inside, the higher pH causes the acid to dissociate, releasing a proton (H+) and its corresponding anion. This process leads to two detrimental effects:

Internal pH Drop: The accumulation of protons acidifies the cytoplasm, which can denature essential proteins, inhibit enzyme activity, and disrupt metabolic pathways.

Anion Accumulation: The buildup of the isothiazoleacetate anion within the cell can lead to osmotic stress and interfere with various cellular processes.

Furthermore, related heterocyclic compounds, such as thiazolidinones, are known to inhibit specific bacterial enzymes essential for survival, like MurB, which is involved in the synthesis of the peptidoglycan cell wall. researchgate.net It is plausible that this compound could also inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, leading to a halt in growth and cell death.

Table 2: Potential Antibacterial Mechanisms of this compound

| Mechanism | Cellular Effect | Consequence |

| Cytoplasmic Acidification | Lowering of intracellular pH | Enzyme denaturation, disruption of metabolic pathways |

| Anion Accumulation | Increased internal osmotic pressure | Disruption of cellular functions |

| Enzyme Inhibition | Blockade of essential enzymes (e.g., in cell wall synthesis) | Cessation of growth, cell lysis |

The cellular targets for antifungal agents are diverse, often exploiting biochemical pathways present in fungi but absent in mammals. nih.govresearchgate.net For heterocyclic compounds containing sulfur and nitrogen, such as isothiazole derivatives, a primary target is often the fungal cell wall or cell membrane. nih.gov

One potential mechanism of action for this compound is the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress. Studies on similar thiazole-containing compounds have shown that they can interfere with the synthesis of crucial cell wall components like 1,3-β-D-glucan. nih.gov Inhibition of the enzyme 1,3-β-D-glucan synthase would lead to a weakened cell wall, rendering the fungus susceptible to lysis.

Another major antifungal target is the cell membrane, specifically the synthesis of ergosterol (B1671047), the primary sterol in fungal membranes. Azole antifungals, for example, inhibit the enzyme CYP51 (lanosterol 14α-demethylase), which is critical for the ergosterol biosynthesis pathway. researchgate.net It is conceivable that this compound could act in a similar manner, inhibiting key enzymes in this pathway, leading to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates. This disrupts membrane fluidity and function, ultimately causing cell death. nih.gov

Anti-inflammatory and Immunotropic Action Pathways

Modulation of Anaphylactic Responses at the Cellular Level

Anaphylaxis is a severe, systemic allergic reaction that is rapid in onset and can cause death. At the cellular level, it is primarily driven by the degranulation of mast cells and basophils, which releases a flood of inflammatory mediators, including histamine. This process is typically initiated by the cross-linking of immunoglobulin E (IgE) antibodies on the surface of these cells by an allergen.

Currently, there is a lack of specific research data directly investigating the effects of this compound on the modulation of anaphylactic responses at the cellular level. Scientific literature does not provide direct evidence to describe its specific interactions with mast cells, basophils, or the signaling pathways involved in degranulation and the release of inflammatory mediators central to the anaphylactic cascade.

However, the broader class of isothiazole derivatives has been noted for its anti-inflammatory properties. This suggests a potential, yet unproven, for compounds within this class to influence inflammatory pathways. The core mechanisms of anaphylaxis involve:

IgE-Mediated Activation: The binding of an allergen to IgE antibodies attached to high-affinity FcεRI receptors on mast cells and basophils.

Signal Transduction: This binding triggers a complex intracellular signaling cascade.

Degranulation: The fusion of intracellular granules with the cell membrane, releasing pre-formed mediators.

Mediator Release: The release of histamine, tryptase, proteoglycans, and other pro-inflammatory substances.

Synthesis of a-de-novo Mediators: The production of leukotrienes and prostaglandins, which contribute to the later phases of the anaphylactic reaction.

Future research could explore whether this compound or its derivatives can interfere with any of these critical steps, for instance, by stabilizing mast cell membranes, inhibiting key enzymes in the signaling pathway, or antagonizing the effects of released mediators. Without direct studies, any potential role of this compound in modulating anaphylactic responses remains speculative and an area for future investigation.

Investigation of Antiviral Mechanisms

Derivatives of isothiazole have demonstrated efficacy against both RNA and DNA viruses. For instance, compounds such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate have been shown to be effective against Human Immunodeficiency Virus (HIV-1 and HIV-2), poliovirus 1, and Echovirus 9. rsc.org Further studies have indicated that certain isothiazole derivatives exhibit a broad spectrum of action against picornaviruses, including rhinoviruses and Coxsackie B1 virus, as well as measles virus. rsc.org

One of the investigated mechanisms of action for an isothiazole derivative against poliovirus involves the inhibition of a critical early stage in the viral replication cycle: the uncoating of the virus. By preventing the viral capsid from releasing its genetic material into the host cell, the compound effectively halts the infection before it can progress.

The immunotropic activity of some isothiazole derivatives, such as denotivir, has also been noted, suggesting that in addition to direct antiviral effects, these compounds may modulate the host's immune response to viral infections. semanticscholar.org This immunomodulatory effect could contribute to viral clearance and the resolution of infection.

The specific antiviral mechanisms of this compound itself remain to be elucidated. However, the precedent set by other isothiazole derivatives suggests that potential mechanisms could include the inhibition of viral entry, uncoating, replication, or assembly, as well as the modulation of the host immune response.

Antioxidant Properties and Radical Scavenging Mechanisms

Direct experimental studies on the antioxidant properties and radical scavenging mechanisms of this compound are not extensively documented in scientific literature. However, the chemical scaffold of isothiazole is present in various compounds that have been investigated for their antioxidant potential, providing insights into the possible activities of this class of molecules.

The antioxidant capacity of a compound is often related to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing oxidative damage to cellular components like lipids, proteins, and DNA. The mechanisms by which antioxidants can act include:

Radical Scavenging: Direct reaction with free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-type reactions.

Inhibition of Oxidative Enzymes: Modulating the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.

Upregulation of Endogenous Antioxidant Defenses: Enhancing the expression or activity of cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Studies on various thiazole (B1198619) derivatives have demonstrated their ability to act as potent antioxidants. For example, certain aminothiazole derivatives have shown significant radical scavenging activity, inhibition of lipid peroxidation, and protection against protein oxidation. nih.gov The proposed mechanism for some of these derivatives involves the scavenging of peroxyl radicals. nih.gov The presence of phenolic groups on a thiazole scaffold has been shown to enhance antioxidant activity, as these groups are excellent hydrogen donors.

For the closely related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, its antioxidant effects are well-established. nih.govnih.gov OTC readily enters cells and is converted to cysteine, the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH). By boosting GSH levels, OTC enhances the cell's capacity to neutralize ROS and detoxify harmful substances. nih.gov

While these findings on related structures are promising, it is crucial to note that the specific antioxidant and radical scavenging mechanisms of this compound have not been directly elucidated and require dedicated investigation.

Neuroprotective Effects and Associated Biochemical Pathways

There is currently no direct scientific literature detailing the neuroprotective effects and associated biochemical pathways of this compound. However, research into the broader classes of thiazole and thiazolidine (B150603) derivatives has revealed promising neuroprotective potential, offering a basis for hypothesizing the possible activities of related compounds.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress. Compounds with neuroprotective properties often act by mitigating these pathological processes.

Thiazole derivatives have been investigated for their ability to target multiple pathways implicated in neurodegeneration. rsc.org Some of the key mechanisms identified include:

Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are a cornerstone of Alzheimer's disease therapy. Certain thiazole derivatives have shown potent inhibitory activity against these enzymes. rsc.org

Modulation of Amyloid-Beta (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some thiazole-based compounds have demonstrated the ability to interfere with Aβ aggregation. rsc.org

Inhibition of Beta-Secretase 1 (BACE1): BACE1 is a key enzyme in the production of Aβ peptides. Thiazole derivatives have been explored as potential BACE1 inhibitors. rsc.org

Negative Allosteric Modulation of AMPA Receptors: Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which could be beneficial in conditions of excitotoxicity. nih.gov

SIRT1 Activation: Some thiazole sulfonamides have exhibited neuroprotective effects in a model of Parkinson's disease through the activation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. researchgate.net

Thiazolidine-4-carboxylic acid derivatives have also been shown to possess neuroprotective properties, primarily attributed to their ability to combat oxidative stress and neuroinflammation. nih.govnih.govresearchgate.netresearchgate.net By reducing the levels of reactive oxygen species and pro-inflammatory mediators, these compounds can help protect neurons from damage. nih.govresearchgate.netresearchgate.net

While these findings suggest that the isothiazole and thiazolidine scaffolds are promising pharmacophores for the development of neuroprotective agents, the specific effects and biochemical pathways associated with this compound remain an open area for future research.

Anticancer Activity and Cellular Targets

Specific studies on the anticancer activity and cellular targets of this compound are not available in the current body of scientific literature. However, the isothiazole and thiazole heterocyclic systems are recognized as important pharmacophores in the design of novel anticancer agents. Research on various derivatives has revealed a broad range of activities against different cancer cell lines and has elucidated several potential mechanisms of action.

Isothiazole and thiazole derivatives have demonstrated cytotoxic and antiproliferative effects against a variety of human tumor cell lines, including those from breast, lung, colon, prostate, and leukemia. researchgate.netnih.gov The anticancer mechanisms of these derivatives are often multi-faceted and can involve the modulation of several key cellular pathways and targets.

Some of the identified cellular targets and mechanisms of action for isothiazole and thiazole derivatives include:

Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This can be mediated through various pathways, including the activation of caspases and the fragmentation of DNA. nih.gov

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific phases, such as the G2/M phase, which prevents cancer cells from dividing. mdpi.com

Inhibition of Signaling Pathways: Thiazole derivatives have been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the NF-κB, mTOR, and PI3K/Akt pathways. nih.govnih.govnih.govmdpi.com For instance, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have been shown to target both the AMPK/mTOR and PI3K/Akt/mTOR pathways. nih.gov

Inhibition of Protein Kinases: Certain derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Disruption of Tubulin Polymerization: Some thiazole-containing compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. nih.gov

Inhibition of Other Key Enzymes: Thiazole derivatives have also been investigated as inhibitors of other important cancer-related enzymes, including topoisomerases and histone deacetylases (HDACs). rsc.orgnih.gov

Inhibition of FoxM1 Protein: Thiazole antibiotics have been shown to inhibit the FoxM1 protein, which is highly overexpressed in many cancer cells and plays a critical role in tumorigenesis. scienceblog.com

The diverse mechanisms of action exhibited by isothiazole and thiazole derivatives highlight the potential of this chemical scaffold in the development of new anticancer therapies. While the specific anticancer activity and cellular targets of this compound remain to be determined, the extensive research on related compounds provides a strong rationale for its investigation as a potential anticancer agent.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Isothiazoleacetic acid in solution. whitman.edu By analyzing the chemical shifts, coupling constants, and through-space interactions of ¹H and ¹³C nuclei, a detailed picture of the molecule's connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum would feature distinct signals for the protons on the isothiazole (B42339) ring and the methylene (B1212753) (-CH₂) group of the acetic acid side chain. The chemical shifts of the isothiazole ring protons are influenced by the aromatic character of the heterocycle and the electronic effects of the nitrogen and sulfur atoms. medwinpublishers.com Similarly, the ¹³C NMR spectrum provides information on the carbon framework. For instance, in related 4,5-dichloroisothiazole derivatives, characteristic signals for the quaternary carbons of the isothiazole ring appear in the range of δ 101.8–149.1 ppm. rsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment and conformational analysis. chemrxiv.org

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methylene protons and potentially with ring protons if long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the known ¹H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other, irrespective of their through-bond connectivity. columbia.edumdpi.com For this compound, NOESY or ROESY could reveal the preferred orientation of the acetic acid side chain relative to the isothiazole ring by identifying spatial proximities between the methylene protons and the protons on the ring. columbia.edumdpi.com The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints for molecular modeling. columbia.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Isothiazole Ring Protons | ¹H | ~7.0 - 9.0 | Depends on specific position (C3-H, C5-H) and solvent. |

| Methylene Protons (-CH₂) | ¹H | ~3.5 - 4.5 | Adjacent to both the aromatic ring and the carboxyl group. |

| Carboxyl Proton (-COOH) | ¹H | ~10.0 - 13.0 | Broad signal, exchangeable with D₂O. |

| Isothiazole Ring Carbons | ¹³C | ~110 - 160 | Based on data from substituted isothiazoles. rsc.org |

| Methylene Carbon (-CH₂) | ¹³C | ~30 - 45 | Shielded carbon in the side chain. |

| Carboxyl Carbon (-COOH) | ¹³C | ~170 - 180 | Characteristic downfield shift for carboxylic acids. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of fragmentation patterns. scienceready.com.au High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. acdlabs.com The molecular ion of this compound would be expected at an m/z corresponding to its molecular formula, C₅H₅NO₂S.

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. whitman.edu The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, predictable fragmentation pathways include:

Loss of the carboxyl group: A prominent fragment would likely be observed corresponding to the loss of a neutral COOH radical (45 Da), resulting in a peak at [M-45]⁺. libretexts.org

Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Cleavage of the side chain: Alpha-cleavage next to the isothiazole ring could result in the loss of the •CH₂COOH fragment or the formation of a stable isothiazolyl-methyl cation.

Ring fragmentation: The stable aromatic isothiazole ring may also fragment under high energy, yielding characteristic ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M]⁺• | [C₅H₅NO₂S]⁺• | - |

| [M-17]⁺ | [C₅H₄NSO]⁺ | •OH |

| [M-45]⁺ | [C₄H₄NS]⁺ | •COOH |

| [M-58]⁺• | [C₄H₃N]⁺• | CH₂S=O |

Note: The m/z values are nominal masses. Actual values would be determined by high-resolution MS.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dntb.gov.ua These methods are excellent for identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound would be dominated by characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations of the isothiazole ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer in the solid state.

C=N and C=C Stretches: The isothiazole ring will exhibit several bands in the 1400-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the 1210-1440 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H and C=O stretches are strong in the IR spectrum, the symmetric vibrations of the isothiazole ring are often more intense in the Raman spectrum, providing a clear fingerprint for the heterocyclic core.

Table 3: Principal Vibrational Modes and Expected Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | Strong |

| C=O stretch | 1700 - 1760 | Strong | Medium |

| C=N / C=C ring stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-O stretch / O-H bend | 1210 - 1440 | Strong | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov The UV-Vis spectrum of this compound provides information about the electronic structure and extent of conjugation within the molecule.

The isothiazole ring is an aromatic heterocycle containing π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. Therefore, its UV-Vis spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic and conjugated systems.

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from N or S) to a π* anti-bonding orbital. These bands are often observed as shoulders on the more intense π → π* bands and can be sensitive to solvent polarity.

The carboxylic acid group itself is a chromophore, but its absorption is generally weak and occurs at shorter wavelengths. The primary absorption features will be dictated by the isothiazole ring. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from the spectrum. Studies on related thiazole (B1198619) and isothiazole compounds show that they exhibit π* shape resonances, which correspond to these electronic transitions. dntb.gov.uaresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | 220 - 280 | High |

| n → π | n (N, S) → LUMO (π) | 270 - 320 | Low |

Fluorescence Spectroscopy and Investigations of Photophysical Phenomena (e.g., ESIPT)

While the parent this compound may not be strongly fluorescent, its derivatives can be designed to exhibit significant fluorescence, making them useful as probes or functional dyes. nih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state.

The fluorescence properties (emission wavelength, quantum yield, and lifetime) are highly dependent on the molecular structure and the local environment (e.g., solvent polarity). nih.gov For instance, studies on ester derivatives of isothiazolo[5,4-b]pyridine (B1251151) show that their emission spectra are red-shifted in more polar solvents like ethanol (B145695) compared to non-polar solvents like n-hexane, a phenomenon known as solvatochromism. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state.

A particularly interesting photophysical phenomenon observed in related heterocyclic systems is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT occurs in molecules that contain both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a ring nitrogen) in close proximity. researchgate.net Upon photoexcitation, an intramolecular proton transfer occurs, forming an excited-state tautomer which then fluoresces. nih.gov This process results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is a highly desirable property for applications in fluorescent probes and bio-imaging. nih.gov While this compound itself does not possess the required functional groups for ESIPT, derivatives could be synthesized (e.g., by introducing a hydroxyl group at a suitable position on the isothiazole ring or on an attached phenyl group) to exhibit this behavior. semanticscholar.org

X-ray Crystallography for Three-Dimensional Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mcmaster.ca By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated, providing accurate bond lengths, bond angles, and torsional angles. nih.gov

For derivatives of this compound, single-crystal X-ray analysis would reveal:

Molecular Conformation: The exact conformation of the molecule in the solid state, including the planarity of the isothiazole ring and the orientation of the acetic acid side chain. rsc.org

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. X-ray crystallography can precisely map out hydrogen bonding networks, which are expected to be significant for this compound due to the carboxylic acid group. rsc.org The analysis would show how the carboxyl groups interact with each other (e.g., forming classic head-to-tail dimers) or with the nitrogen or sulfur atoms of neighboring isothiazole rings.

For example, crystal structure analyses of 3-substituted 4,5-dichloroisothiazoles have revealed details of intramolecular C-H···Cl hydrogen bonds and intermolecular π-stacking between the isothiazole rings. rsc.org Similarly, studies on thiazolo-pyridine dicarboxylic acid derivatives have detailed extensive hydrogen bonding networks involving the carboxyl groups and water molecules. nih.gov

Table 5: Information Obtainable from X-ray Crystallography of a this compound Derivative

| Structural Parameter | Significance |

|---|---|

| Crystal System & Space Group | Defines the symmetry and packing of the unit cell. |

| Bond Lengths (e.g., C-S, S-N, C=O) | Provides insight into bond order and electronic structure. |

| Bond Angles | Defines the geometry of the isothiazole ring and side chain. |

| Torsional Angles | Describes the conformation and relative orientation of functional groups. |

| Hydrogen Bond Geometries | Details the specific intermolecular interactions that dictate crystal packing. |

| π-π Stacking Distances | Quantifies the interactions between aromatic rings. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. For 4-isothiazoleacetic acid, these calculations can elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov For a molecule like this compound, DFT calculations can be employed to optimize its three-dimensional geometry, providing precise bond lengths and angles.

These calculations also yield crucial electronic parameters. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com DFT methods are also applied to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computed structure. mdpi.comresearchgate.netdoi.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wuxiapptec.com Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. wuxiapptec.com For this compound, an MEP analysis would highlight the electron-rich nitrogen and oxygen atoms and potentially electron-deficient regions on the ring, providing insight into its intermolecular interactions. osti.govrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org The energy and symmetry of these orbitals govern the feasibility and outcome of many chemical reactions. libretexts.org FMO analysis for this compound would involve examining the distribution and energy levels of its HOMO and LUMO to predict how it would interact as either an electron donor or acceptor in a given reaction. researchgate.netyoutube.com

Analysis of Noncovalent Interactions and Reactivity Sites

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure of molecular complexes and play a significant role in biological systems. rsc.orgnih.gov Computational methods can be used to identify and quantify these weak interactions. For this compound, an analysis could reveal how the carboxylic acid group and the isothiazole (B42339) ring participate in hydrogen bonding or other noncovalent interactions, which is critical for understanding its binding to a protein or other biological target. nih.govmdpi.com Identifying these interactions helps to explain the molecule's physical properties and its behavior in a biological environment.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov For this compound, docking simulations would be used to predict how it fits into the binding site of a target protein, identifying key interactions that stabilize the complex. nih.govresearchgate.net

Binding Affinity Predictions and Scoring Functions

A critical output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and the protein. peerj.comnih.gov This is calculated using scoring functions, which are mathematical models that estimate the free energy of binding. nih.gov A more negative score typically indicates a stronger and more favorable interaction. uowasit.edu.iq These predictions are vital for ranking potential drug candidates and prioritizing them for experimental testing. nih.govsciety.org For this compound, predicting its binding affinity to a specific protein target would be a key step in evaluating its potential as a therapeutic agent. researchgate.net

Analysis of Ligand-Induced Conformational Changes in Target Proteins

The interaction of a ligand, such as this compound, with a target protein is a dynamic process that often involves conformational adjustments in the protein structure. These changes are crucial for biological function and are a key focus in drug design. Computational methods like induced fit docking and comparative structural analysis of apo (unbound) and holo (bound) protein structures are typically employed to elucidate these changes. However, there are no specific studies in the peer-reviewed literature detailing the conformational shifts in any target protein upon binding to this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound and Its Complexes

Molecular dynamics (MD) simulations provide a powerful tool to understand the time-dependent behavior of molecules and their complexes at an atomic level. These simulations can reveal the stability of ligand-protein interactions, the role of solvent molecules, and the flexibility of both the ligand and its target. An MD simulation of this compound, both in solution and in complex with a biological target, would offer significant insights into its mechanism of action. At present, such simulation data for this compound has not been reported in scientific literature.

In Silico Virtual Screening and Library Design for Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For this compound, this would involve using its structure as a scaffold to design and screen a virtual library of derivatives with potentially improved activity. Techniques such as structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are commonly used. There is currently a lack of published research describing the use of this compound as a basis for in silico virtual screening and library design.

Cheminformatics and Data Mining for Structure-Activity Relationship Discovery

Cheminformatics and data mining are essential for identifying and understanding the structure-activity relationships (SAR) of a series of compounds. These approaches use computational methods to analyze chemical and biological data, helping to identify the key molecular features responsible for a compound's activity. For this compound, this would involve analyzing data from a series of its analogs to build predictive models (e.g., QSAR models) that can guide the design of more potent compounds. As with the other computational areas, specific cheminformatics and SAR data mining studies on this compound are not available in the public domain.

Applications in Specialized Chemical and Material Science Fields

Exploration of 4-Isothiazoleacetic Acid Derivatives in Agrochemical Research

The isothiazole (B42339) nucleus is a recognized structural component in the development of new agrochemicals, with research indicating its potential in creating effective fungicides. researchgate.net While direct studies on this compound are limited in publicly available research, the broader class of isothiazole derivatives has been a subject of investigation for crop protection. These compounds are noted for their ability to act as biocides and their efficacy can be enhanced when used in combination with other herbicidal molecules. chemicalbook.com

A significant area of research has been the design and synthesis of novel isothiazole derivatives to combat various plant pathogens. For instance, researchers have developed hybrid molecules combining isothiazole and thiazole (B1198619) rings to discover new fungicides with high efficacy. nih.gov In one study, a series of 21 novel isothiazole–thiazole derivatives were synthesized and evaluated for their activity against oomycetes, a group of destructive plant pathogens. nih.govresearchgate.net

The research demonstrated that many of these synthesized compounds exhibited excellent fungicidal activity against Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans (late blight). nih.gov One of the most potent compounds, designated 6u , displayed remarkable in vivo activity with EC50 values of 0.046 mg L⁻¹ against P. cubensis and 0.20 mg L⁻¹ against P. infestans. nih.govresearchgate.net This high level of activity suggests that the isothiazole scaffold is a valuable pharmacophore for developing new agrochemical fungicides. nih.gov Further investigation into the mechanism suggested that these compounds might act on the oxysterol-binding protein, a validated fungicidal target. nih.gov

The fungicidal activities of selected isothiazole-thiazole derivatives are presented below.

Fungicidal Activity of Selected Isothiazole-Thiazole Derivatives

| Compound ID | Target Pathogen | EC50 Value (mg L⁻¹) in vivo |

|---|---|---|

| 6u | Pseudoperonospora cubensis | 0.046 |

| 6u | Phytophthora infestans | 0.20 |

| 6f | Pseudoperonospora cubensis | 7.67 |

| 6s | Pseudoperonospora cubensis | 7.84 |

This table presents the half maximal effective concentration (EC50) values for selected compounds against key plant pathogens, indicating high fungicidal potency, particularly for compound 6u. researchgate.net

Role as Key Intermediates in the Synthesis of Advanced Heterocyclic Compounds (e.g., Cephalosporin (B10832234) Antibiotics)

The isothiazole ring is a crucial structural motif in various pharmaceutically important molecules, including certain semi-synthetic antibiotics. chemicalbook.com Specifically, isothiazolylacetic acids have been identified as key intermediates for creating novel side chains in penicillins and cephalosporins. acs.org The modification of the acylamino side chain at the C-7 position of the cephalosporin nucleus is a well-established strategy for altering the antibacterial spectrum and potency of these antibiotics. mdpi.com

While the 2-aminothiazole (B372263) moiety is more commonly present in third and fourth-generation cephalosporins, research has demonstrated the successful incorporation of isothiazolylacetic acid side chains. nih.govnih.gov The synthesis involves acylating the 7-aminocephalosporanic acid (7-ACA) core with a derivative of isothiazolylacetic acid. This process yields new cephalosporin analogues with the isothiazole ring integrated into their structure. acs.org

The incorporation of the isothiazole moiety is significant as it can confer unique biological properties to the resulting antibiotic. Isothiazole-containing penicillins and cephalosporins have been synthesized and have demonstrated considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. chemicalbook.comacs.org This application underscores the value of this compound and its isomers as versatile building blocks in medicinal chemistry for the development of advanced heterocyclic compounds with potent biological activity.

Investigation of this compound Scaffolds in Materials Science for Novel Electronic and Mechanical Properties

The isothiazole heterocyclic system is recognized as an important building block for new materials that may possess interesting electronic and mechanical properties. medwinpublishers.comresearchgate.netresearchgate.net The unique arrangement of sulfur and nitrogen atoms within the five-membered ring creates a stable aromatic system with specific electronic characteristics, making it a candidate for the development of novel functional materials. researchgate.netmedwinpublishers.com